1-((4-Fluoro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline
Description
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S/c1-14-12-18(21)3-5-20(14)26(24,25)23-11-8-17-13-16(2-4-19(17)23)15-6-9-22-10-7-15/h2-7,9-10,12-13H,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWJZXWEVWBQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-Fluoro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline, identified by its CAS number 2034226-40-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
The molecular formula of this compound is , with a molecular weight of 368.4 g/mol. The compound features a sulfonyl group linked to an indoline structure, which is known to influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034226-40-7 |
| Molecular Formula | C20H17FN2O2S |
| Molecular Weight | 368.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to inhibit certain pathways involved in cancer cell proliferation and may modulate signaling cascades relevant to various diseases.
Key Mechanisms:
- Enzyme Inhibition: The compound may bind to the active sites of enzymes, inhibiting their function.
- Receptor Modulation: It can interact with receptors, altering their signaling pathways, which is crucial in therapeutic contexts such as cancer treatment.
Biological Activity
Recent studies have demonstrated the compound's potential in various biological assays:
- Anticancer Activity: In vitro studies indicate that the compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The IC50 values for these cells range from 0.87 μM to 12.91 μM, indicating a potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which has higher IC50 values of approximately 17.02 μM .
- Selectivity Index: The compound showed a favorable selectivity index against cancer cells, suggesting it may have lower toxicity towards normal cells while effectively targeting malignant ones .
Case Studies
A study published in MDPI highlighted the compound's efficacy in inducing apoptosis in cancer cells through the activation of caspase pathways. For instance, treated MCF-7 cells exhibited increased levels of caspase 9, reaching concentrations of 27.13 ng/mL compared to controls .
Comparative Analysis
To better understand the effectiveness of this compound, it can be compared with similar compounds:
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 0.87 - 12.91 | Enzyme inhibition and receptor modulation |
| 5-Fluorouracil | 17.02 | Antimetabolite affecting DNA synthesis |
| Staurosporine | Variable | Protein kinase inhibitor |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several classes of sulfonamides, bis-sulfones, and pyridine-containing derivatives. Key comparisons include:
1-(Sulfonyl)-5-(arylsulfonyl)indoline Derivatives
- Example : 1-(sulfonyl)-5-(arylsulfonyl)indoline (Compound 5 in ).
- Comparison :
- Core Structure : Both compounds share an indoline backbone with sulfonyl substitutions.
- Substituent Differences : The target compound replaces the generic "arylsulfonyl" group with a specific 4-fluoro-2-methylphenylsulfonyl moiety and introduces a pyridin-4-yl group.
- Biological Relevance : The analog in regulates pyruvate kinase M2 (PKM2), a metabolic enzyme, suggesting the target compound may similarly interact with kinase pathways .
CB2-Selective Bis-Sulfone Sch225336
- Example : N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide ().
- Comparison :
- Sulfonyl Arrangement : Both compounds feature bis-sulfonyl groups, but Sch225336 includes methoxy-phenyl substitutions, whereas the target compound uses fluorinated and methylated aryl groups.
- Pharmacological Target : Sch225336 is a CB2 receptor ligand, highlighting the role of sulfonyl groups in receptor binding. This suggests fluorinated sulfonamides like the target compound could be optimized for receptor selectivity .
Fluorinated Pyridine Derivatives
Pharmacological and Physicochemical Properties
Key Research Findings
- Sulfonyl Groups in Bioactivity : The sulfonyl moiety in the target compound and its analogs (e.g., –3) is critical for enzyme or receptor interactions, particularly in kinase and metabolic pathways .
- Fluorination Benefits : Fluorinated aryl groups, as seen in the target compound and , improve pharmacokinetic properties such as half-life and membrane permeability .
- Synthesis Challenges : Multi-step syntheses for sulfonamide-indoline hybrids require careful optimization of coupling reactions and purification steps to achieve viable yields .
Q & A
Q. Basic
- HPLC : C18 column, mobile phase: acetonitrile/0.1% formic acid, detection at 254 nm .
- LC-MS/MS : ESI+ mode, monitor m/z transitions for the parent ion and sulfonate fragment .
- NMR Spectroscopy : ¹⁹F NMR (δ ~ -110 ppm) to track fluorophenyl stability .
How can structure-activity relationships (SAR) guide derivative design?
Q. Advanced
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-fluoro position to enhance sulfonamide acidity and target binding .
- Pyridine Modifications : Replace pyridin-4-yl with pyridin-3-yl to alter steric interactions with receptors .
- Computational SAR : QSAR models (e.g., CoMFA) can prioritize derivatives with predicted logP < 3.5 .
What strategies improve aqueous solubility for in vivo studies?
Q. Advanced
- Co-Solvents : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-400/water mixtures .
- Prodrug Approach : Convert the sulfonamide to a phosphate ester for enhanced solubility and enzymatic activation .
How are metabolic pathways investigated for this compound?
Q. Advanced
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF .
- Isotope Labeling : Synthesize a ¹⁴C-labeled analog to trace excretion pathways in rodent models .
Can this compound exhibit synergistic effects with existing therapeutics?
Q. Advanced
- Combination Screens : Test with cisplatin (for cancer) or β-lactams (for antibacterial activity) in checkerboard assays .
- Mechanistic Synergy : Use transcriptomics (RNA-seq) to identify overlapping pathways (e.g., apoptosis or cell cycle arrest) .
Notes
- Methodological Rigor : Emphasis on reproducibility, including detailed reaction conditions and validation assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
